

extraction recovery optimization for Dimetridazole and HMMNI

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dimetridazole

CAS No.: 551-92-8

Cat. No.: S526205

[Get Quote](#)

Introduction to DMZ and HMMNI

Dimetridazole (DMZ) is a nitroimidazole drug with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used to control blackhead disease in poultry [1] [2]. Due to concerns over genotoxicity and carcinogenicity, its use in food-producing animals is banned in many countries, and regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) require that it be undetectable in animal-derived foods [1] [3].

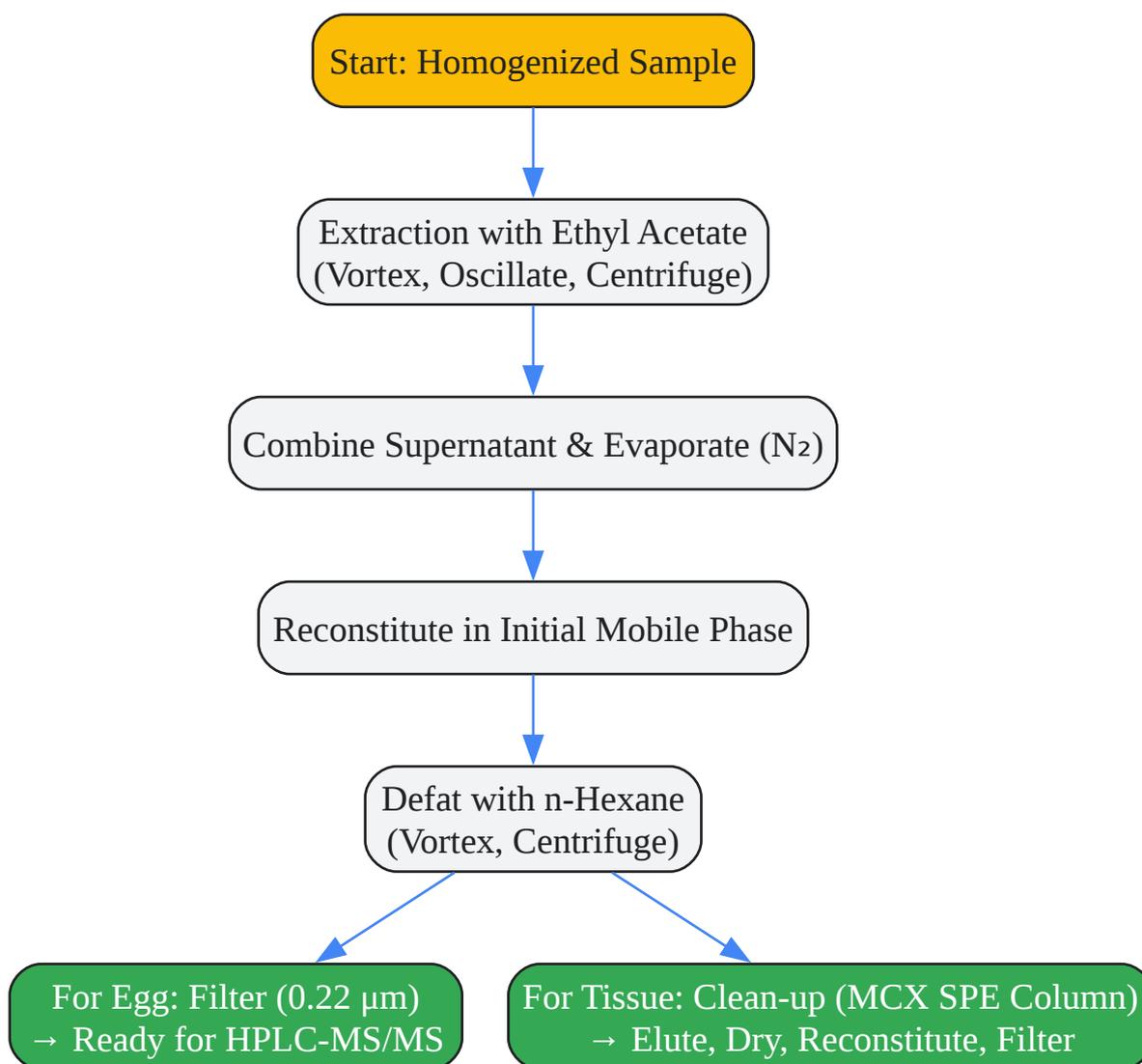
HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole), also known as Hydroxy **Dimetridazole**, is a major hydroxy metabolite of DMZ [1] [4] [5]. It is a critical residual marker because its concentration in animal tissues and eggs often exceeds that of the parent drug, DMZ, and it retains the original nitroimidazole ring, which is associated with carcinogenic and mutagenic properties [1] [3]. Monitoring both compounds is essential for food safety.

Validated HPLC-MS/MS Method for DMZ and HMMNI

The following protocol, adapted from a 2024 study, details a precise and robust method for the simultaneous extraction and analysis of DMZ and HMMNI from broiler tissues and eggs [1] [6].

Sample Preparation Workflow

The sample preparation process is critical for accurate analysis and can be visualized as follows:



[Click to download full resolution via product page](#)

Materials and Reagents

- **Standards:** DMZ and HMMNI analytical standards [1].
- **Solvents:** Ethyl acetate, n-hexane, acetonitrile, methanol (all HPLC-grade). Water should be ultra-pure (e.g., 18 MΩ·cm) [1] [7].
- **Solutions:** Water with 0.1% formic acid, methanol with 5% ammonia [1].

- **Consumables:** 0.22 μm membrane filters, MCX solid-phase extraction (SPE) columns for tissue samples [1].

Detailed Extraction and Clean-up Protocol

- **Weighing:** Accurately weigh 2.0 ± 0.01 g of homogenized tissue (muscle, liver, kidney, sebum) or 4.0 ± 0.01 g of egg (yolk and white mixed) into a 15 mL centrifuge tube [1].
- **Extraction:**
 - Add 10 mL of ethyl acetate.
 - Vortex mix thoroughly, then oscillate at 300 rpm for 10 minutes.
 - Centrifuge at 4°C , 8,000 r/min for 5 minutes.
 - Repeat the extraction process and combine the supernatants.
 - Pipette a precise 10 mL volume of the combined supernatant and evaporate to dryness under a gentle stream of nitrogen gas [1].
- **Reconstitution and Defatting:**
 - Reconstitute the dried residue in 1 mL of the initial mobile phase (90% water with 0.1% formic acid / 10% acetonitrile).
 - Add 5 mL of n-hexane, vortex mix thoroughly, and centrifuge (4°C , 8,000 r/min, 5 min) to separate lipid content.
 - Use the lower layer for the next step [1].
- **Clean-up (Tissue Samples Only):**
 - For tissue extracts, transfer the lower layer to an **activated MCX SPE column**.
 - Elute the analytes using methanol containing 5% ammonia.
 - Collect the eluent and evaporate to dryness with N_2 .
 - Reconstitute the final residue in 1 mL of the initial mobile phase [1].
- **Filtration:** Pass the final extract through a 0.22 μm membrane filter into an HPLC vial for analysis [1].

Instrumental Analysis: HPLC-MS/MS Conditions

This method was developed using an Agilent 1200 HPLC system coupled with an API5500 QTrap mass spectrometer [1].

A. Liquid Chromatography Conditions

- **Column:** Phenomenex Luna C18 (150 mm \times 2 mm, 5 μm) [1]
- **Column Temperature:** 30°C [1]
- **Injection Volume:** 5 μL [1]
- **Flow Rate:** 0.25 mL/min [1]

- **Mobile Phase:**
 - A: Water with 0.1% formic acid
 - B: Acetonitrile
- **Gradient Program:** [1]

Time (min)	Flow Rate (mL/min)	A (%)	B (%)
0	0.25	90	10
5	0.25	70	30
6	0.25	90	10
8	0.25	90	10

B. Mass Spectrometry Conditions

- **Ion Source:** Electrospray Ionization (ESI), positive mode [1]
- **Ion Spray Voltage:** 4,500 V [1]
- **Source Temperature:** 500°C [1]
- **Data Acquisition:** Multiple Reaction Monitoring (MRM) [1]
- **MS/MS Parameters:** [1]

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (V)
DMZ	4.65	142.2	95.9*	74	22
			80.9	80	33
HMMNI	3.85	158.2	140.4*	57	26
			54.8	57	18

Note: * indicates the quantitative ion.

Method Validation and Key Data

The described method has been rigorously validated for the analysis of chicken tissues and eggs.

Table 1: Analytical Performance Data [1]

Validation Parameter	Result for DMZ & HMMNI
Linear Range	1 - 100 ng/g
Correlation Coefficient (r ²)	> 0.99
Limit of Detection (LOD)	0.5 ng/g
Limit of Quantification (LOQ)	1.0 ng/g
Average Recovery	84.90% - 103.01%
Intra-day & Inter-day CV	< 15%

Table 2: Residue Elimination Data in Eggs [1]

Parameter	DMZ	HMMNI
Peak Residue Concentration	First day after drug withdrawal	First day after drug withdrawal
Elimination Half-life	0.45 days	0.66 days
Recommended Egg Abandonment Period	14 days after drug withdrawal	

Key Findings on Residues:

- The concentration of the metabolite **HMMNI is consistently higher than that of DMZ** in both broiler tissues and eggs during the same period post-administration [1] [2].
- In broiler tissues, **sebum (skin fat) is the accumulating tissue** with the slowest elimination rate for both compounds, becoming undetectable only after 168 hours (7 days) of withdrawal [1] [2].
- Based on residue elimination studies, the recommended **withdrawal time for broilers is 11 days**, and the **egg abandonment period for laying hens is 14 days** after drug withdrawal [1] [2].

Safety and Regulatory Considerations

- **Genotoxicity and Carcinogenicity:** DMZ and HMMNI are believed to possess genotoxic, carcinogenic, and mutagenic properties. The metabolites are of particular concern as they retain the nitroimidazole ring structure [3].
- **Regulatory Status:** Many countries, including those in the EU and the U.S., have banned the use of DMZ in food-producing animals. The JECFA states that DMZ should not be detectable in animal foods [1] [3].
- **Personal Protective Equipment (PPE):** When handling the neat standards, use appropriate PPE, including eyeshields, gloves, and an N95 respirator [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Elimination patterns of dimetridazole in egg of laying hens ... [pmc.ncbi.nlm.nih.gov]
2. Detecting Dimetridazole in Chicken Eggs and Tissue with ... [chromatographyonline.com]
3. Review Analytical methodologies for the determination of ... [sciencedirect.com]
4. HMMNI (Hydroxy Dimetridazole) | Antiprotozoal Agent [medchemexpress.com]
5. HMMNI VETRANAL , analytical standard 936-05-0 [sigmaaldrich.com]
6. <https://www.frontiersin.org/journals/veterinary-science/articles/> ... [frontiersin.org]
7. Multi-Residue Determination of 244 Chemical ... [mdpi.com]

To cite this document: Smolecule. [extraction recovery optimization for Dimetridazole and HMMNI]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b526205#extraction-recovery-optimization-for-dimetridazole-and-hmmni]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com